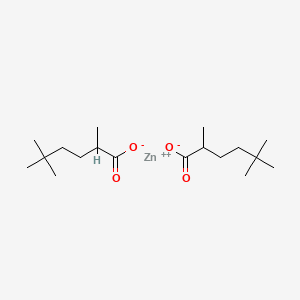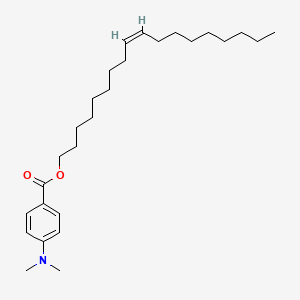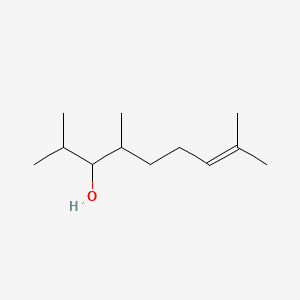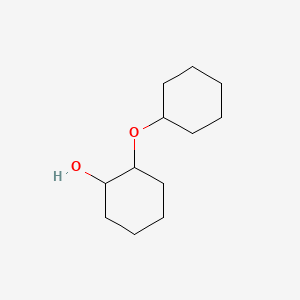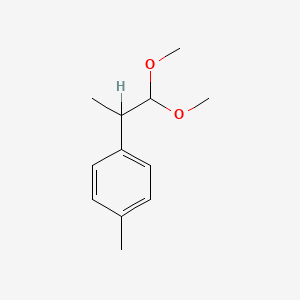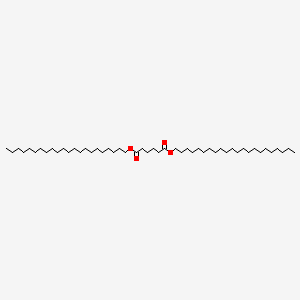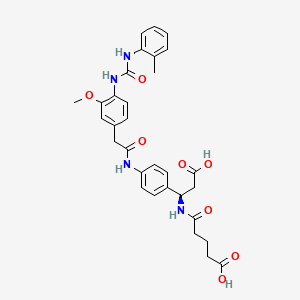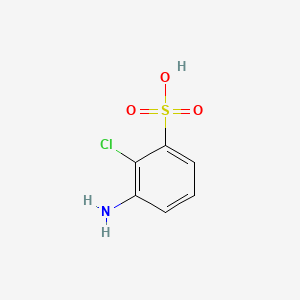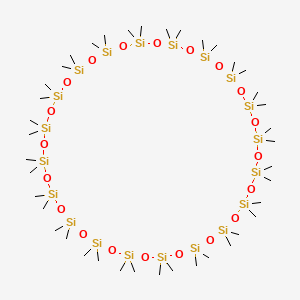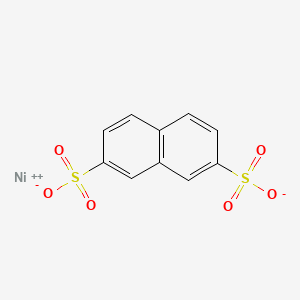
naphthalene-2,7-disulfonate;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2,7-disulfonate;nickel(2+) is a coordination compound where nickel(2+) is complexed with naphthalene-2,7-disulfonate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of naphthalene-2,7-disulfonate typically involves the sulfonation of naphthalene with concentrated sulfuric acid. The process includes the following steps :
Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures to introduce sulfonic acid groups at the 2 and 7 positions.
Neutralization: The resulting naphthalene-2,7-disulfonic acid is neutralized with a suitable base, such as sodium hydroxide, to form the disodium salt.
Complexation: The disodium salt of naphthalene-2,7-disulfonate is then reacted with a nickel(2+) salt, such as nickel(2+) sulfate, under controlled conditions to form the desired coordination compound.
Industrial Production Methods
Industrial production methods for naphthalene-2,7-disulfonate;nickel(2+) involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous reactors for sulfonation and automated systems for neutralization and complexation to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-2,7-disulfonate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nickel(2+) to nickel(0) or other lower oxidation states.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce nickel(0) complexes .
Wissenschaftliche Forschungsanwendungen
Naphthalene-2,7-disulfonate;nickel(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is studied for its potential in creating novel materials with unique electronic and optical properties.
Coordination Chemistry: Researchers explore its coordination behavior with different ligands to understand its structural and electronic properties.
Environmental Chemistry: It is used in studies related to the removal of heavy metals from wastewater due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of naphthalene-2,7-disulfonate;nickel(2+) involves its ability to form coordination complexes with various ligands. The nickel(2+) ion acts as a central metal ion, coordinating with the sulfonate groups of naphthalene-2,7-disulfonate and other ligands. This coordination can influence the electronic properties of the compound, making it useful in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,5-disulfonate;nickel(2+): Similar to naphthalene-2,7-disulfonate;nickel(2+), but with sulfonate groups at the 1 and 5 positions.
Naphthalene-2-sulfonate;nickel(2+): Contains only one sulfonate group at the 2 position.
Naphthalene-1-sulfonate;nickel(2+): Contains only one sulfonate group at the 1 position.
Uniqueness
Naphthalene-2,7-disulfonate;nickel(2+) is unique due to the specific positioning of the sulfonate groups, which can influence its coordination behavior and reactivity. This positioning allows for the formation of more stable and diverse coordination complexes compared to its analogs .
Eigenschaften
CAS-Nummer |
72319-19-8 |
|---|---|
Molekularformel |
C10H6NiO6S2 |
Molekulargewicht |
345.0 g/mol |
IUPAC-Name |
naphthalene-2,7-disulfonate;nickel(2+) |
InChI |
InChI=1S/C10H8O6S2.Ni/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2 |
InChI-Schlüssel |
WKQJGLOSRJVIQB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


